molecular formula C14H11N3O3S2 B2720256 3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795422-79-5

3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2720256
CAS No.: 1795422-79-5
M. Wt: 333.38
InChI Key: VAHADKFUWBJNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It incorporates two privileged scaffolds in medicinal chemistry: the benzothiazole and the thiazolidine-2,4-dione (TZD) . These moieties are known to confer a wide spectrum of biological activities, making derivatives of significant interest for investigating new therapeutic agents. The benzothiazole nucleus is a structurally key pharmacophore noted for its potent antitumor properties . Recent research has shown that benzothiazole-thiazolidine-2,4-dione hybrids can function as potent inhibitors of the FOXM1 transcription factor, a key driver of tumor growth and progression in aggressive cancers like triple-negative breast cancer (TNBC) . The thiazolidine-2,4-dione (TZD) moiety is a versatile heterocycle widely recognized for its antidiabetic applications through Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism . Beyond this, TZD derivatives have demonstrated substantial antimicrobial potential against a range of Gram-positive and Gram-negative bacteria and fungi . The strategic integration of these components into a single molecule suggests potential for multi-targeted research, particularly in oncology and infectious disease. Researchers can utilize this compound as a key intermediate or lead molecule for developing novel small-molecule inhibitors or for probing complex biological pathways. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c18-11-7-21-14(20)17(11)8-5-16(6-8)13(19)12-15-9-3-1-2-4-10(9)22-12/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHADKFUWBJNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles attached to the rings.

Scientific Research Applications

The compound is primarily recognized for its biological activities , which include:

  • Antidiabetic Properties : Thiazolidine derivatives are well-known for their role as antidiabetic agents, particularly through their action on peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism .
  • Anticancer Activity : Research has indicated that compounds similar to 3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), by inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Effects : The presence of thiazolidine and benzo[d]thiazole structures has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can outperform traditional antibiotics in certain assays .

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various organic synthesis methods that often involve the combination of thiazolidine derivatives with benzo[d]thiazole components. The structural formula can be represented as follows:C14H11N3O3S2\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}_{3}\text{S}^{2}

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Anticancer Studies : In a study conducted by El-Kashef et al., thiazolidinone derivatives were synthesized and tested against breast cancer cell lines. The findings indicated that certain compounds exhibited IC50 values indicating potent anticancer activity without adversely affecting normal cells .
  • Antimicrobial Research : Another study assessed the antibacterial properties of thiazolidinone derivatives, showing promising results against a range of pathogens with lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.

    Azetidine Derivatives: Compounds like azetidine-2-one.

    Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone.

Uniqueness

3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. Its multi-functional nature allows it to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Biological Activity

3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that integrates thiazolidine and benzo[d]thiazole moieties. This unique combination is believed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry. The compound's structure suggests potential applications in various biological activities, including anticancer and antidiabetic effects.

Chemical Structure and Properties

The compound features a thiazolidine-2,4-dione core, which is known for its diverse biological activities. The presence of the benzo[d]thiazole group is particularly significant, as it has been associated with improved bioactivity.

Property Details
Molecular FormulaC₁₈H₁₅N₃O₂S₂
Molecular Weight381.4 g/mol
Structural FeaturesThiazolidine and benzo[d]thiazole moieties

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, thiazolidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that thiazolidinones can activate pro-apoptotic pathways while inhibiting anti-apoptotic signals in cancer cells such as HeLa and A549 .

Case Study:
In a comparative study of thiazolidinone derivatives, one derivative demonstrated an IC₅₀ value significantly lower than that of standard chemotherapeutics like irinotecan, indicating its potential as a more effective anticancer agent .

Antidiabetic Activity

Thiazolidine derivatives are also noted for their antidiabetic effects. Compounds similar to this compound have been shown to enhance insulin sensitivity and improve glucose uptake in vitro. In animal models, these compounds have effectively reduced hyperglycemia and other metabolic disturbances associated with insulin resistance .

Research Findings:
A recent study found that certain thiazolidinone derivatives improved glucose metabolism in insulin-resistant mice by modulating multiple pathways involved in metabolic disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes:
    Compounds with similar structures have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose homeostasis.
  • Induction of Apoptosis:
    The compound may induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. This dual mechanism enhances its effectiveness against tumor cells .
  • Antioxidant Properties:
    Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress—a contributing factor in cancer progression and metabolic disorders .

Q & A

Q. What are the key challenges in synthesizing 3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, such as coupling the benzo[d]thiazole moiety to the azetidine ring via a carbonyl linkage, followed by conjugation with the thiazolidine-2,4-dione core . Key challenges include:

  • Steric hindrance during azetidine functionalization, which requires precise control of reaction temperature (e.g., reflux in DMF) and catalyst selection .
  • Byproduct formation during Knoevenagel condensation (used for thiazolidine-2,4-dione derivatization), mitigated by using anhydrous conditions and Lewis acids like piperidine . Optimization strategies include monitoring reactions via HPLC/TLC and employing gradient recrystallization for purification .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the azetidine ring’s stereochemistry and benzo[d]thiazole-thiazolidine conjugation. For example, the azetidine C3 proton typically appears as a multiplet at δ 3.5–4.5 ppm, while the thiazolidine-2,4-dione carbonyl resonates at δ 170–175 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities from incomplete coupling reactions .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretches at 1650–1750 cm1^{-1}) .

Q. How can researchers design preliminary biological assays to evaluate its therapeutic potential?

  • In vitro screening : Prioritize targets linked to the structural motifs (e.g., benzo[d]thiazole’s affinity for kinase domains or thiazolidinedione’s role in PPARγ modulation) .
  • Cytotoxicity assays : Use MTT or resazurin-based methods on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in its biological activity across studies?

Discrepancies may arise from:

  • Solubility differences : The compound’s low aqueous solubility (common in thiazolidinediones) can lead to variable bioavailability in cell-based vs. in vivo assays. Use DMSO or cyclodextrin-based carriers to standardize delivery .
  • Metabolic instability : The azetidine ring is prone to oxidative degradation by CYP450 enzymes. Stabilize via methyl substitution or prodrug strategies .
  • Off-target effects : Benzo[d]thiazole derivatives may inhibit unintended kinases. Validate selectivity using kinome-wide profiling .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

  • Modify the azetidine ring : Replace with pyrrolidine to reduce steric strain, enhancing binding to rigid enzyme pockets (e.g., aldose reductase) .
  • Vary substituents on thiazolidine-2,4-dione : Electron-withdrawing groups (e.g., -CF3_3) at the benzylidene position increase metabolic stability and target affinity .
  • Hybridize with bioactive scaffolds : Conjugate with pyrazole or triazole moieties to enhance cytotoxicity (e.g., derivatives in showed IC50_{50} values <10 μM against colorectal cancer).

Q. What computational approaches are effective for predicting binding modes and optimizing interactions?

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like VEGFR-2 or aldose reductase. For example, the thiazolidine-2,4-dione core forms hydrogen bonds with catalytic residues (e.g., Tyr48 in aldose reductase) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD values .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .

Methodological Guidance for Data Interpretation

Q. How should researchers resolve conflicting crystallography and NMR data for this compound?

  • Cross-validate techniques : X-ray crystallography provides absolute stereochemistry, while NOESY NMR confirms spatial proximity of protons (e.g., azetidine C3 to benzo[d]thiazole protons) .
  • Consider dynamic effects : Flexible regions (e.g., thiazolidine ring) may show conformational averaging in NMR but fixed geometry in crystal structures .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

  • Standardize synthesis : Use automated reactors for consistent temperature/pH control during critical steps (e.g., azetidine coupling) .
  • Quality control : Enforce ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .
  • Include internal controls : Co-test reference compounds (e.g., rosiglitazone for PPARγ assays) to normalize inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.